4-Bromo-6-methoxyquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXSLKSGSUIZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677849 | |
| Record name | 4-Bromo-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-52-8 | |
| Record name | 4-Bromo-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-6-methoxyquinoline-3-carbonitrile CAS 872714-52-8
An In-depth Technical Guide to 4-Bromo-6-methoxyquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS 872714-52-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—featuring a methoxy group, a strategically placed bromine atom, and a nitrile pharmacophore—presents a versatile platform for the synthesis of novel molecular entities. This document outlines the compound's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, details its key reactivity for lead optimization, and discusses its potential applications in oncology and antimicrobial research. All protocols and claims are substantiated with references to authoritative chemical literature.
Strategic Importance in Medicinal Chemistry
The quinoline ring system is a cornerstone of drug discovery, renowned for its presence in compounds with a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] The title compound, this compound, is a highly functionalized derivative poised for exploitation in chemical biology and pharmaceutical development. Its strategic value can be deconstructed by analyzing its key functional groups:
-
6-Methoxy Group: This electron-donating group modifies the electronic properties of the quinoline core, influencing its binding characteristics and metabolic stability. Methoxy-substituted quinolines are integral to various biologically active molecules.[5][6]
-
4-Bromo Substituent: The bromine atom at the C4 position is a critical synthetic handle. It is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a diverse array of aryl, heteroaryl, or alkyl groups to build molecular complexity.[7][8][9] This is a foundational strategy in modern lead optimization campaigns.
-
3-Carbonitrile Group: The nitrile moiety is a bioisostere for various functional groups and can act as a key pharmacophore, participating in hydrogen bonding or other critical interactions within a biological target's active site. Over 30 nitrile-containing pharmaceuticals are currently prescribed, attesting to the biocompatibility and efficacy of this functional group.[10]
This unique combination of functionalities makes this compound a valuable building block for creating libraries of novel compounds aimed at a range of therapeutic targets.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably computed based on its structure. These parameters are essential for planning reactions, assessing solubility, and predicting pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 872714-52-8 | - |
| Molecular Formula | C₁₁H₇BrN₂O | (Derived) |
| Molecular Weight | 263.10 g/mol | (Derived) |
| IUPAC Name | This compound | (Derived) |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2C#N)Br | (Derived) |
| Polar Surface Area | 49.8 Ų | (Computed) |
| Hydrogen Bond Donors | 0 | (Computed) |
| Hydrogen Bond Acceptors | 3 | (Computed) |
| LogP | 2.9 - 3.2 | (Estimated) |
Proposed Synthetic Strategy
A logical and efficient synthesis of this compound can be devised from readily available starting materials. The Vilsmeier-Haack reaction is a powerful method for the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines, which serve as key intermediates.[11][12] Subsequent conversion of the formyl group to a nitrile, followed by halogenation, presents a plausible pathway. An alternative, and perhaps more direct, route involves using a precursor already containing the cyano group.
Below is a proposed workflow starting from 4-methoxyaniline.
Detailed Experimental Protocols (Proposed)
The following protocols are adapted from established procedures for similar transformations and serve as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide (Precursor)
-
Rationale: This standard acylation protects the aniline nitrogen and provides the necessary acetamide structure for the subsequent Vilsmeier-Haack cyclization.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 1 hour.[13]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield the product.
Protocol 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbaldehyde
-
Causality: The Vilsmeier reagent (chloroiminium salt), formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[11] It attacks the electron-rich aromatic ring of the acetanilide, and the subsequent cyclization and dehydration, driven by POCl₃, form the quinoline ring. The use of POCl₃ also provides the chloride ion to yield the 2-chloro derivative.
-
In a three-neck flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5.0 eq) and cool to 0-5 °C in an ice bath.
-
Add POCl₃ (3.0 eq) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the cold reagent mixture.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain for 4-6 hours.[13]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.
Protocol 3: Conversion to this compound
-
Rationale: This proposed two-step, one-pot transformation would first convert the intermediate aldehyde to a nitrile. The subsequent treatment with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) would then replace the 2-chloro group with a bromine atom and potentially introduce a bromine at the activated C4 position, although direct C-H bromination might require specific conditions. A more controlled approach may be necessary. Self-Validation Note: The final bromination step may require optimization. An alternative could involve converting the 2-chloro intermediate to a 2-hydroxy (quinolone) species, which can then be treated with POBr₃ to install the 4-bromo group.
-
To a solution of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.2 eq) and heat to form the oxime.
-
After oxime formation is complete (monitored by TLC), add a dehydrating agent such as acetic anhydride and heat to reflux to form the nitrile.
-
Cool the mixture, remove the solvent under reduced pressure, and add phosphorus oxybromide (POBr₃) (excess).
-
Heat the mixture to reflux for 3-5 hours.[14]
-
After cooling, quench the reaction by slowly pouring it onto ice. Neutralize and extract the product with an organic solvent like dichloromethane.
-
Purify the crude product via column chromatography on silica gel to yield this compound.
Chemical Reactivity and Lead Optimization Pathways
The true utility of this compound lies in its potential for diversification. The C4-bromo group is the primary site for derivatization, enabling the synthesis of a large library of analogues for structure-activity relationship (SAR) studies.
Protocol 4: Representative Suzuki-Miyaura Cross-Coupling
-
Trustworthiness: This protocol is based on well-established conditions for the Suzuki-Miyaura coupling of aryl halides and is a self-validating system for assessing the reactivity of the C-Br bond.[8][15] Successful coupling confirms the utility of the substrate as a synthetic intermediate.
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the coupled product.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest several promising avenues for therapeutic research.
-
Anticancer Agents: The quinoline scaffold is present in numerous anticancer agents that function through mechanisms like topoisomerase inhibition or protein kinase inhibition.[1][3] The planar nature of the quinoline ring is suitable for DNA intercalation, a mechanism employed by topoisomerase poisons.[1] Derivatization via Suzuki coupling could introduce pharmacophores that target the active sites of kinases, a proven strategy in modern oncology.
-
Antimicrobial Agents: Research has demonstrated that 6-methoxyquinoline-3-carbonitrile derivatives possess moderate to potent antimicrobial and antifungal activities.[16] The introduction of varied lipophilic or electron-withdrawing/donating groups at the C4 position could significantly enhance this activity against both Gram-positive and Gram-negative bacteria.
Safety and Handling
No specific safety data exists for the title compound. However, based on structurally similar molecules such as 4-bromo-6-methoxyquinoline and 6-bromo-4-chloro-quinoline-3-carbonitrile, the following hazards should be assumed.[17][18]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | P261, P264, P270, P280 |
| Skin Irritation | Warning: H315 (Causes skin irritation) | P302+P352, P332+P313 |
| Eye Irritation | Danger/Warning: H318/H319 (Causes serious eye damage/irritation) | P280, P305+P351+P338 |
| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) | P271, P304+P340 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
References
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CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
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Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
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6-Methoxyquinoline | C10H9NO | CID 14860. PubChem, National Center for Biotechnology Information.
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4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747. PubChem, National Center for Biotechnology Information.
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Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.
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How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate.
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
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Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
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3-bromo-4-methoxyphenylacetonitrile(772-59-8) 1 h nmr. ChemicalBook.
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Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
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3-BROMOQUINOLINE-6-CARBONITRILE Safety Data Sheet. CymitQuimica.
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
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4-Bromo-3-methoxyphenol Safety Data Sheet. Fisher Scientific.
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, NIH.
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6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2. PubChem, National Center for Biotechnology Information.
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4-Bromo-6-methylpyridin-3-ol | C6H6BrNO. PubChem, National Center for Biotechnology Information.
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4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8. Ossila.
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4-Bromo-6-methoxyquinoline-3-carbonitrile structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-6-methoxyquinoline-3-carbonitrile
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive, in-depth analysis of the structural elucidation of a novel quinoline derivative, this compound. We will explore a plausible synthetic route and delve into the synergistic application of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm its molecular structure. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of new chemical entities.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic placement of various functional groups on the quinoline ring system can lead to the development of potent therapeutic agents. The title compound, this compound, incorporates several key features: a bromine atom at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 3-position. These functionalities are expected to modulate the electronic and steric properties of the molecule, making it an interesting candidate for biological screening. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological studies are built.
Hypothetical Synthesis of this compound
A logical and efficient synthetic pathway is crucial for obtaining the target compound. A plausible approach for the synthesis of this compound involves a multi-step sequence starting from a readily available substituted acetanilide. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic systems to form quinolines.[2][3] Subsequent modifications would then be employed to install the desired substituents.
A proposed synthetic workflow is as follows:
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The structural elucidation of novel compounds is a critical step in the drug discovery and development pipeline. Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the structure of this compound can be unequivocally confirmed. This guide has outlined the theoretical basis and practical application of these techniques, providing a robust framework for the characterization of complex heterocyclic molecules. The predicted spectroscopic data presented herein serves as a benchmark for researchers working on the synthesis and analysis of this and related quinoline derivatives.
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Preliminary Biological Screening of 4-Bromo-6-methoxyquinoline-3-carbonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of a multitude of natural products and synthetic compounds with significant therapeutic value.[1] From the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents, quinoline derivatives have consistently demonstrated a remarkable breadth of biological activities.[1][2][3][4] This versatility stems from the quinoline nucleus's ability to intercalate with DNA, inhibit key enzymes, and interact with various cellular targets.[5][6] The strategic functionalization of the quinoline ring allows for the fine-tuning of its physicochemical properties and biological effects, making it a perennial focus of drug discovery efforts. This guide provides an in-depth technical framework for the preliminary biological screening of a novel derivative, 4-Bromo-6-methoxyquinoline-3-carbonitrile, outlining a logical, evidence-based approach to elucidating its therapeutic potential.
Compound Profile: this compound
Structure:
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C11H7BrN2O | PubChem |
| Molecular Weight | 263.09 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The introduction of a bromine atom at the 4-position and a methoxy group at the 6-position of the quinoline-3-carbonitrile core is anticipated to modulate its electronic distribution and lipophilicity, potentially influencing its interaction with biological targets. The carbonitrile group at the 3-position is a key functional group that can participate in various chemical reactions and may contribute to the compound's biological activity.[5][7][8]
Strategic Approach to Preliminary Biological Screening
The initial biological evaluation of a novel compound is a critical step in the drug discovery pipeline, designed to identify potential therapeutic applications and guide further development.[9][10] A well-designed preliminary screening cascade should be broad enough to uncover diverse activities yet focused enough to be resource-efficient. For this compound, a tiered approach targeting key areas of unmet medical need is proposed, based on the known activities of quinoline derivatives.[1][2]
The proposed screening workflow is as follows:
Caption: A tiered workflow for the preliminary biological screening of novel compounds.
Part 1: Cytotoxicity Screening
A fundamental first step in evaluating a new chemical entity is to assess its effect on cell viability.[11][12][13] This provides initial insights into potential anticancer activity and general toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][13]
Rationale for Assay Selection
The MTT assay is a robust, sensitive, and high-throughput method for assessing cell metabolic activity, which is generally proportional to the number of viable cells.[11][13] It allows for the rapid screening of a compound against a panel of cancer cell lines to identify potential cytotoxic effects and to determine if the activity is broad-spectrum or selective.
Experimental Protocol: MTT Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.
Hypothetical Data Presentation
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 (Breast Cancer) | 8.5 | 0.9 |
| A549 (Lung Cancer) | 12.3 | 1.2 |
| HCT116 (Colon Cancer) | 9.8 | 1.1 |
| HEK293 (Non-cancerous) | > 100 | 5.4 |
Part 2: Antimicrobial Screening
The quinoline scaffold is the basis for many successful antibacterial drugs.[1][2] Therefore, it is logical to screen this compound for antimicrobial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]
Rationale for Assay Selection
The broth microdilution method is a quantitative assay that provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17] It is a widely accepted and reproducible method for antimicrobial susceptibility testing.[15][18]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: A panel of clinically relevant microorganisms is selected, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans). The microorganisms are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth to create a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculation: The standardized microbial suspension is added to each well containing the compound dilutions.
-
Controls: A positive control (microorganisms with no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) is also tested as a positive control for the assay.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Hypothetical Data Presentation
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin/Fluconazole |
| Staphylococcus aureus (Gram-positive) | 16 | 0.5 |
| Bacillus subtilis (Gram-positive) | 8 | 0.25 |
| Escherichia coli (Gram-negative) | 64 | 0.015 |
| Pseudomonas aeruginosa (Gram-negative) | >128 | 0.25 |
| Candida albicans (Yeast) | 32 | 1 |
Part 3: Antioxidant Activity Assessment
Some quinoline derivatives have been reported to possess antioxidant properties, which can be beneficial in various disease states characterized by oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a simple and widely used method to evaluate the antioxidant potential of a compound.[19][20][21]
Rationale for Assay Selection
The DPPH assay is a rapid, straightforward, and inexpensive method for screening the radical scavenging activity of compounds.[21][22] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.[22]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.
-
Compound Preparation: this compound is dissolved in methanol to prepare various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the compound. A control containing only DPPH and methanol is also prepared. Ascorbic acid is used as a positive control.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 (half-maximal effective concentration) value is determined by plotting the scavenging percentage against the compound concentration.
Hypothetical Data Presentation
| Compound | EC50 (µg/mL) |
| This compound | 85.2 |
| Ascorbic Acid (Positive Control) | 5.6 |
Interpretation of Results and Future Directions
The preliminary screening data, as presented in the hypothetical tables, would suggest that this compound exhibits moderate and selective cytotoxic activity against cancer cell lines with a favorable therapeutic window compared to the non-cancerous cell line. The compound also shows some activity against Gram-positive bacteria and the yeast Candida albicans. The antioxidant activity appears to be weak.
Based on these initial findings, the following future directions would be warranted:
-
Lead Optimization: For the observed anticancer activity, structure-activity relationship (SAR) studies could be initiated to improve potency and selectivity.
-
Mechanism of Action Studies: Investigating the underlying mechanism of the cytotoxic and antimicrobial effects would be a crucial next step. For anticancer activity, this could involve cell cycle analysis, apoptosis assays, and target identification. For antimicrobial activity, studies could focus on its effect on cell wall synthesis, protein synthesis, or DNA replication.
-
In Vivo Efficacy Studies: If the compound shows promising in vitro activity and an acceptable safety profile, its efficacy should be evaluated in relevant animal models of cancer or infectious diseases.
Caption: From preliminary findings to future drug development strategies.
Conclusion
This technical guide has outlined a comprehensive and logical strategy for the preliminary biological screening of this compound. By employing a tiered approach that includes cytotoxicity, antimicrobial, and antioxidant assays, researchers can efficiently gather crucial data to make informed decisions about the future development of this novel compound. The provided protocols and data presentation formats serve as a robust framework for conducting and interpreting these initial studies, ultimately paving the way for the potential discovery of new therapeutic agents.
References
- Afrin, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Al-Ostoot, F. H., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
- Biswas, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- BenchChem. (n.d.). A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin". BenchChem.
- Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- Verma, A., et al. (n.d.).
- Sena, C. C. R., et al. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
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- Gomes, F., et al. (n.d.).
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- Encyclopedia.pub. (n.d.). Chemical and Cell-Based Antioxidant Assays. Encyclopedia.pub.
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- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
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- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
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Methodological & Application
Application Notes and Protocols for the Evaluation of 4-Bromo-6-methoxyquinoline-3-carbonitrile as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoline scaffold has emerged as a privileged structure in the development of kinase inhibitors.[2][3] This document provides a comprehensive guide for the investigation of 4-Bromo-6-methoxyquinoline-3-carbonitrile , a novel compound with potential as a kinase inhibitor. We present its physicochemical properties, propose a putative mechanism of action based on structurally related molecules, and offer detailed protocols for its characterization, including in vitro kinase inhibition assays and cell-based anti-proliferative studies. This guide is intended to empower researchers to explore the therapeutic potential of this and similar quinoline-3-carbonitrile derivatives.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a recurring motif in a multitude of biologically active compounds.[3] In the realm of kinase inhibition, the 4-anilinoquinoline-3-carbonitrile core has been identified as a potent pharmacophore, with derivatives showing significant activity against epidermal growth factor receptor (EGFR) kinase.[2] The rationale for investigating this compound stems from the established success of this chemical class. The electron-withdrawing nitrile group at the C-3 position, combined with the substituted quinoline core, presents a compelling candidate for interaction with the ATP-binding pocket of various kinases.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [4][5] |
| Molecular Weight | 238.08 g/mol | [4] |
| CAS Number | 42881-66-3 | [4] |
| Appearance | (Predicted) Off-white to yellow solid | - |
| Solubility | (Predicted) Soluble in DMSO, DMF, and chlorinated solvents | - |
Proposed Mechanism of Action and Target Identification
While the specific kinase targets of this compound are yet to be elucidated, its structural similarity to known EGFR inhibitors suggests a potential interaction with the tyrosine kinase family.[2] The proposed mechanism involves competitive binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Given the prevalence of aberrant signaling in cancer, initial screening of this compound against a panel of cancer-relevant kinases is recommended. This panel should include, but not be limited to:
-
Tyrosine Kinases: EGFR, VEGFR, PDGFR, Src family kinases[6]
-
Serine/Threonine Kinases: PI3K/Akt/mTOR pathway kinases, Raf kinases[7]
The following diagram illustrates the hypothetical inhibition of a generic kinase signaling pathway by this compound.
Caption: Proposed mechanism of kinase inhibition.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure kinase activity. The amount of ADP formed in a kinase reaction is measured, which is directly correlated to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, after which an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The generated luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
This compound
-
Recombinant human kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells with a known potent inhibitor or without enzyme as a negative control.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.[8]
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.[8] The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cell-Based Anti-Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a four-parameter logistic curve.
-
Expected Results and Data Interpretation
The in vitro kinase assay will yield IC₅₀ values, indicating the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ value signifies higher potency. The cell-based assay will provide GI₅₀ values, reflecting the compound's effect on cell proliferation.
Hypothetical Data Summary:
| Kinase Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| EGFR | 15 | A549 (NSCLC) | 0.5 |
| VEGFR2 | 120 | HUVEC | 2.1 |
| PI3Kα | >10,000 | MCF-7 (Breast) | 8.7 |
| Src | 85 | HCT116 (Colon) | 1.5 |
Interpretation: The hypothetical data suggests that this compound is a potent and selective inhibitor of EGFR, which is consistent with the results from the A549 cell proliferation assay. The moderate activity against Src and VEGFR2 indicates potential multi-targeting capabilities, which could be advantageous in certain therapeutic contexts. The lack of activity against PI3Kα suggests a degree of selectivity.
Conclusion and Future Directions
These application notes provide a comprehensive starting point for the investigation of this compound as a potential kinase inhibitor. The provided protocols are robust and widely used in the field of drug discovery. Positive results from these initial studies would warrant further investigation, including:
-
Kinome-wide profiling to determine the selectivity of the compound.
-
Mechanism of action studies to confirm ATP-competitive binding.
-
In vivo efficacy studies in relevant animal models.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
The exploration of novel chemical entities like this compound is crucial for the continued development of targeted therapies for a range of diseases.
References
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Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11160747, 4-Bromo-6-methoxyquinoline. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]
-
Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2021, December 13). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]
-
ResearchGate. (2016, January 27). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
-
chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
ACS Publications. (2023, November 3). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135743669, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]
-
Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, May 6). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol. Retrieved from [Link]
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Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies around the 4-Bromo-6-methoxyquinoline-3-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The 4-Bromo-6-methoxyquinoline-3-carbonitrile scaffold, in particular, presents a versatile starting point for the development of novel drug candidates. The bromine atom at the C4-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic exploration of chemical space at this position.[2][3] The methoxy group at C6 and the carbonitrile at C3 also offer opportunities for modification, enabling a comprehensive investigation of the structure-activity relationships (SAR). This document provides a detailed guide for researchers to design and execute SAR studies around this promising scaffold, encompassing synthetic strategies, biological evaluation protocols, and data interpretation.
Introduction: The Rationale for SAR around the this compound Scaffold
The development of novel therapeutic agents is a cornerstone of modern medicine. Structure-Activity Relationship (SAR) studies are a fundamental component of this process, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and evaluating the resulting analogs, researchers can identify key structural motifs responsible for potency, selectivity, and desirable pharmacokinetic properties.
The this compound scaffold is an attractive starting point for an SAR campaign for several reasons:
-
Proven Biological Potential: Quinoline derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][4]
-
Synthetically Tractable: The bromine atom at the C4 position is amenable to a wide range of well-established chemical transformations, facilitating the rapid generation of a diverse library of analogs.
-
Multiple Points of Diversification: The scaffold offers three primary points for chemical modification (C4, C6, and C3), allowing for a thorough exploration of the chemical space and a detailed understanding of the SAR.
This guide will provide a comprehensive framework for conducting SAR studies on this scaffold, with a focus on anticancer and antimicrobial applications.
Designing the Compound Library: A Strategic Approach
A successful SAR campaign begins with the thoughtful design of a compound library. The goal is to systematically probe the effects of modifying different parts of the scaffold. The following diagram illustrates the key diversification points on the this compound core.
Caption: Key diversification points for SAR studies on the this compound scaffold.
Modifications at the C4-Position
The C4-bromo substituent is the primary handle for diversification. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for introducing a wide variety of substituents.[2][5]
-
Suzuki-Miyaura Coupling: Introduce a range of aryl and heteroaryl groups to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on biological activity.
-
Buchwald-Hartwig Amination: Introduce a diverse set of primary and secondary amines (aliphatic and aromatic) to explore the impact of hydrogen bond donors and acceptors, as well as lipophilicity.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to chlorides or fluorides, SNAr reactions with potent nucleophiles can also be explored.[6]
Modifications at the C6-Position
The C6-methoxy group can be modified to investigate the role of this region of the molecule in target binding.
-
Demethylation: Cleavage of the methyl ether to the corresponding phenol provides a handle for further functionalization.
-
Alkylation/Acylation: The resulting phenol can be alkylated or acylated to introduce a variety of groups with different steric and electronic properties.
Modifications at the C3-Position
The C3-carbonitrile group can be transformed into other functional groups to explore the impact of hydrogen bonding and charge.
-
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxamide or carboxylic acid, introducing hydrogen bond donors and acceptors.[7][8]
-
Reduction: Reduction of the nitrile to a primary amine introduces a basic center, which can alter the compound's physicochemical properties and potential interactions with the biological target.
Experimental Protocols: Synthesis of Analogs
The following are detailed, step-by-step protocols for key synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or sealed vial, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.[2]
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Hydrolysis of the C3-Carbonitrile to a Carboxamide
This protocol describes the partial hydrolysis of the nitrile to a carboxamide.
Materials:
-
4-Substituted-6-methoxyquinoline-3-carbonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 4-substituted-6-methoxyquinoline-3-carbonitrile in DMSO.
-
Add a solution of potassium carbonate in water.
-
Heat the reaction mixture to 100-120 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography if necessary.
Biological Evaluation: Protocols for Anticancer and Antimicrobial Screening
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol is a general guideline for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase (or other target kinase)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[9]
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the EGFR kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[9]
-
Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of bacteria.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
-
Plate reader (optional, for measuring optical density)
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.[10]
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and SAR Analysis
The systematic presentation of SAR data is crucial for identifying trends and guiding further optimization. The following tables provide examples of how to organize the data for anticancer and antimicrobial studies.
Example SAR Table for Anticancer Activity (EGFR Inhibition)
| Compound | R (at C4) | EGFR IC₅₀ (nM) | Cellular Antiproliferative Activity (GI₅₀, µM) - A549 | cLogP | MW |
| Scaffold | Br | >10,000 | >100 | 2.85 | 278.1 |
| 1a | Phenyl | 5,230 | 75.4 | 3.98 | 273.3 |
| 1b | 4-Fluorophenyl | 2,150 | 42.1 | 4.16 | 291.3 |
| 1c | 4-Methoxyphenyl | 1,560 | 35.8 | 3.95 | 303.3 |
| 2a | Aniline | 890 | 15.2 | 3.45 | 288.3 |
| 2b | 4-Fluoroaniline | 450 | 8.7 | 3.63 | 306.3 |
| 2c | N-Methylaniline | 1,240 | 22.5 | 3.89 | 302.4 |
Data is hypothetical for illustrative purposes.
Example SAR Table for Antimicrobial Activity
| Compound | R (at C4) | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | cLogP | MW |
| Scaffold | Br | >128 | >128 | 2.85 | 278.1 |
| 1a | Phenyl | 64 | 128 | 3.98 | 273.3 |
| 1d | 3-Pyridyl | 32 | 64 | 3.12 | 274.3 |
| 2a | Aniline | 16 | 32 | 3.45 | 288.3 |
| 2d | Piperidine | 8 | 16 | 3.21 | 280.4 |
| 2e | Morpholine | 16 | 32 | 2.65 | 282.3 |
Data is hypothetical for illustrative purposes.
In Silico ADMET Profiling
In the early stages of drug discovery, in silico tools can provide valuable predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Web-based tools like SwissADME are user-friendly and provide a wealth of information.[11][12]
Protocol 6: In Silico ADMET Prediction using SwissADME
Procedure:
-
Navigate to the SwissADME website (]">http://www.swissadme.ch).[12]
-
Draw the chemical structure of your analog or paste its SMILES string into the input box.
-
Click "Run" to start the calculation.
-
Analyze the results, paying close attention to:
-
Lipophilicity (LogP): An indicator of a compound's solubility and permeability.
-
Water Solubility: Crucial for absorption and distribution.
-
Drug-likeness: Adherence to filters such as Lipinski's rule of five.
-
Pharmacokinetics: Predictions of gastrointestinal absorption and blood-brain barrier penetration.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.
-
The following diagram illustrates a typical workflow for integrating synthesis, biological testing, and in silico analysis in an SAR study.
Caption: A typical workflow for an iterative SAR study.
Conclusion and Future Directions
The this compound scaffold represents a rich starting point for the discovery of novel therapeutic agents. The synthetic routes and biological evaluation protocols detailed in this guide provide a robust framework for conducting comprehensive SAR studies. By systematically exploring the chemical space around this scaffold, researchers can elucidate the key structural features that govern biological activity and optimize lead compounds with improved potency, selectivity, and drug-like properties. Future work should focus on exploring a wider range of substituents at all three diversification points and investigating the mechanism of action of the most promising compounds.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
- Abdel-Maksoud, M. S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1-22.
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Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]
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DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Sketchviz. Guide to Flowcharts in Graphviz. [Link]
- Singh, P., & Kaur, M. (2018). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 15(10), 1051-1060.
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SwissADME. Help. [Link]
- Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2681-2703.
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BPS Bioscience. EGFR Kinase Assay Kit. [Link]
- Al-Ostath, A. I., et al. (2022). Synthesis, antimicrobial evaluation, and computational studies of a novel series of 4,7-disubstituted quinoline derivatives incorporating acetamide-substituted piperazine and thiosemicarbazide motifs. RSC Advances, 12(45), 29479-29491.
- Shaposhnikov, S. D., et al. (2015). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. Russian Journal of General Chemistry, 85(4), 633-638.
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
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Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]
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Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]
- Gonsalves, A. A., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
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Graphviz. Guide. [Link]
- Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 11(1), 1-17.
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- de Souza, T. B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1403.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 806-814.
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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chemrevise. (2018). Halogenoalkanes. [Link]
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Slideshare. SAR of Quinolines. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Graphviz. [Link]
- El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21384-21400.
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Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
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Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]
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Crunch Chemistry. (2022, March 2). Nucleophilic substitution in halogenoalkanes [Video]. YouTube. [Link]
- Solomon, V. R., & Lee, H. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of medicinal chemistry, 62(17), 7795-7835.
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Pharmapproach. SAR of Quinolones. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Singh, A., & Singh, R. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
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Wikipedia. (2024, January 7). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
- Moran-Gilad, J., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
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CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
- Jain, N. F., & Masse, C. E. (2006). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 75-126.
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Dr. Mohamed Hesham. (2020, September 1). How to use SwissADME? [Video]. YouTube. [Link]
-
graphviz 0.21 documentation. User Guide. [Link]
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Introduction: The Critical Role of Purity in 4-Bromoquinoline Chemistry
An In-Depth Guide to the Purification of 4-Bromoquinoline Derivatives
4-Bromoquinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1] These halogenated heterocyclic compounds are vital intermediates in the synthesis of novel pharmaceuticals, including antimicrobial and antimalarial agents, as well as agrochemicals.[2][3] The bromine atom at the 4-position provides a reactive handle for a wide array of synthetic transformations, such as cross-coupling and nucleophilic substitution reactions, enabling the rapid generation of diverse molecular libraries.[3]
However, the very reactivity that makes these compounds valuable also presents challenges during their synthesis and subsequent purification. Byproducts, unreacted starting materials, and positional isomers can contaminate the final product, compromising the accuracy of biological assays, hindering crystallization efforts, and yielding unreliable research data. Achieving high purity is therefore not merely a procedural step but a prerequisite for meaningful scientific outcomes.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core techniques for purifying 4-bromoquinoline derivatives. Moving beyond simple step-by-step instructions, this document explains the causality behind experimental choices, offering field-proven insights to empower scientists to troubleshoot and optimize their purification strategies.
Chapter 1: Foundational Principles—Understanding the Physicochemical Landscape
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. For 4-bromoquinoline derivatives, several key characteristics dictate the most effective purification approach.
The quinoline core is a basic heterocyclic aromatic system.[4] The nitrogen atom's lone pair of electrons imparts basicity, allowing the molecule to be protonated in acidic conditions. This property is the cornerstone of acid-base extraction techniques. Furthermore, the fused aromatic rings and the presence of a halogen atom contribute to the molecule's overall polarity and solubility profile.
Table 1: Key Physicochemical Properties of 4-Bromoquinoline
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₆BrN | --- |
| Molecular Weight | 208.05 g/mol [3] | Influences diffusion rates and behavior in mass spectrometry. |
| Appearance | Light yellow to light brown solid or crystalline powder[3] | A persistent color after purification may indicate impurities.[5] |
| Melting Point | 29–34 °C[3] | A sharp melting point is a key indicator of high purity. |
| Boiling Point | ~270 °C (decomposes)[3] | Purification by distillation is generally not feasible due to decomposition. |
| Solubility | Soluble in ethanol, ether, DMSO, methanol; slightly soluble in cold water[3][4] | Crucial for selecting solvents for recrystallization, chromatography, and extraction. |
| Basicity (pKa) | The pKa of the parent quinoline is 4.9. | Enables separation from neutral or acidic impurities via acid-base extraction. |
Chapter 2: Core Purification Methodologies
The purification of 4-bromoquinoline derivatives typically relies on a combination of three primary techniques: recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Caption: Decision workflow for selecting a purification strategy.
Recrystallization: The Art of Crystal Perfection
Recrystallization is often the most effective method for obtaining highly pure, crystalline 4-bromoquinoline derivatives from solid crude products. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
Causality Behind the Choice: This technique excels at removing small amounts of impurities from a large amount of product. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).
Table 2: Recommended Recrystallization Solvents for Quinolines
| Solvent/System | Polarity | Target Compound Characteristics | Common Practice & Notes |
| Ethanol (EtOH) | Polar Protic | General-purpose for moderately polar quinolines. | Often used for final product crystallization.[6][7] |
| Ethyl Acetate (AcOEt) / Hexane | Medium to Nonpolar | Good for compounds that are too soluble in pure AcOEt. | The crude product is dissolved in a minimal amount of hot AcOEt, and hexane is added dropwise until turbidity appears. The solution is then reheated to clarify and cooled slowly.[1] |
| Ethanol / Water | Polar Protic | Effective for more polar derivatives. | The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy, followed by reheating and slow cooling.[6] |
| Dichloromethane (DCM) / Hexane | Medium to Nonpolar | Suitable for less polar derivatives. | Similar principle to the AcOEt/Hexane system. |
Flash Column Chromatography: The Workhorse of Separation
When dealing with complex mixtures, oily products, or isomers with similar properties, flash column chromatography is the method of choice.[8][9] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).
Causality Behind the Choice: Nonpolar compounds travel through the column more quickly, while polar compounds are retained longer by the polar silica gel. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity. For basic compounds like quinolines, peak tailing can occur due to strong interactions with the acidic silanol groups on the silica surface. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[8]
Caption: Standard workflow for flash column chromatography.
Acid-Base Extraction: A Preliminary Cleanup
This powerful technique leverages the basicity of the quinoline nitrogen to separate 4-bromoquinoline derivatives from neutral or acidic impurities. It is an excellent first step for cleaning up a crude reaction mixture before proceeding to chromatography or recrystallization.[10]
Causality Behind the Choice: By treating an organic solution of the crude product with an aqueous acid (e.g., 1M HCl), the basic 4-bromoquinoline derivative is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the quinoline, causing it to precipitate or be extracted back into a fresh organic solvent.
Caption: Visualizing the acid-base extraction process.
Chapter 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated checkpoints to monitor the purification process.
Protocol 1: Recrystallization of 4-Bromo-2-phenylquinoline
Objective: To purify a solid crude product of a 4-bromoquinoline derivative to high crystallinity.
Materials:
-
Crude 4-bromo-2-phenylquinoline (~1 g)
-
Ethyl Acetate (AcOEt)
-
Hexane
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of AcOEt; if it dissolves readily at room temperature, it is too soluble. A good system for this compound is an AcOEt/Hexane mixture.[1]
-
Dissolution: Place the crude solid (1 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot AcOEt (~5-10 mL) while stirring until the solid is fully dissolved.
-
Inducing Crystallization: While the solution is still hot, add hexane dropwise until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of hot AcOEt to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
-
Validation: Assess purity by taking a melting point and running a TLC, comparing it to the crude material.
Protocol 2: Flash Column Chromatography Purification
Objective: To separate a 4-bromoquinoline derivative from byproducts after a synthesis reaction.[11]
Materials:
-
Crude reaction mixture (~500 mg)
-
Silica gel (Silica 60, 230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate (e.g., 9:1 v/v, adjust based on TLC)
-
Triethylamine (optional, if tailing is observed)
-
Glass column, sand, cotton
-
Test tubes for fraction collection
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Dissolve a small sample of the crude mixture and spot it on a TLC plate. Develop the plate in various Hexane/AcOEt ratios to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.[8]
-
Column Packing: Plug the bottom of the column with cotton, add a small layer of sand, and then fill the column with silica gel (typically as a slurry in the initial eluent).
-
Sample Loading: Dissolve the crude mixture (500 mg) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2 g) and evaporate the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or bulb) to begin elution.
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Monitoring: Monitor the separation by spotting alternating fractions on a TLC plate. Visualize the spots under UV light.
-
Combining Fractions: Once the product has completely eluted, combine all fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[11]
-
Validation: Confirm the purity of the isolated product using ¹H NMR and/or LC-MS.[12]
Chapter 4: Troubleshooting Common Purification Issues
Table 3: Purification Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The compound's melting point is lower than the solvent's boiling point. / The solution is too concentrated or cooled too quickly. | Use a lower-boiling solvent or a solvent pair. / Ensure slow cooling. / Try adding a seed crystal. |
| Persistent yellow/brown color | Trace metal impurities (e.g., from palladium catalysts). / Oxidized impurities. | Stir the solution with activated carbon before the final filtration step. / Ensure reactions are run under an inert atmosphere.[5] |
| Compound streaks/tails on TLC/column | The compound is strongly interacting with the acidic silica gel. | Add 0.1-1% triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica.[8] |
| Poor separation in column chromatography | Incorrect eluent polarity. / Column was overloaded with the sample. | Re-optimize the eluent system using TLC. / Use a larger column or a smaller amount of crude material. |
| No crystals form upon cooling | The solution is not supersaturated. / The compound is an oil at room temperature. | Scratch the inside of the flask with a glass rod to create nucleation sites. / Evaporate some solvent and re-cool. / If it's an oil, purification must be done by chromatography. |
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]
- Method for extracting quinoline from coal tar wash oil. (n.d.). Google Patents.
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Available at: [Link]
- Preparation method for 4-bromoisoquinolone and derivative thereof. (n.d.). Google Patents.
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification Troubleshooting. (2024). Reddit. Available at: [Link]
-
Running a flash column. (n.d.). Chemistry LibreTexts. Available at: [Link]
-
Quinoline. (n.d.). Wikipedia. Available at: [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
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synthesis of 4-amino-6-methoxyquinoline-3-carbonitrile from the 4-bromo precursor
An Application Guide for the Synthesis of 4-amino-6-methoxyquinoline-3-carbonitrile
Abstract
This application note provides a comprehensive technical guide for the synthesis of 4-amino-6-methoxyquinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry, from its 4-bromo precursor. The document details a robust protocol rooted in nucleophilic aromatic substitution (SNAr), offering in-depth mechanistic insights, step-by-step experimental procedures, and characterization guidelines. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. Alternative metal-catalyzed approaches are also discussed to provide a broader context for C-N bond formation on this heterocyclic system.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific target molecule, 4-amino-6-methoxyquinoline-3-carbonitrile, incorporates a cyano group at the 3-position, which can serve as a versatile synthetic handle for further molecular elaboration or as a key pharmacophoric element.
This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a reliable and well-elucidated pathway to this important building block from the readily accessible 4-bromo-6-methoxyquinoline-3-carbonitrile intermediate.
Reaction Principle and Mechanistic Rationale
The primary transformation involves the displacement of a bromide at the C4 position of the quinoline ring with an amino group. Two principal strategies are viable for this conversion: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling.
The Chosen Path: Nucleophilic Aromatic Substitution (SNAr)
For this specific substrate, the SNAr pathway is highly effective and is presented as the primary protocol. The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group at the C3 position.
The mechanism proceeds via a two-step addition-elimination sequence[2]:
-
Nucleophilic Addition: The ammonia molecule, acting as the nucleophile, attacks the electron-deficient C4 carbon. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the cyano group, stabilizing the intermediate.
-
Elimination: The aromaticity of the ring is restored through the expulsion of the bromide leaving group. A subsequent proton transfer from the ammonium salt intermediate, often facilitated by excess ammonia acting as a base, yields the final 4-amino product.[3]
Why SNAr is Preferred:
-
Atom Economy & Cost-Effectiveness: The reaction avoids the need for expensive and often toxic heavy metal catalysts and complex ligands.
-
Substrate Activation: The inherent electronic properties of the this compound precursor make it highly activated towards SNAr, obviating the need for catalytic enhancement.
Alternative Strategies: Metal-Catalyzed Cross-Coupling
While SNAr is efficient here, it's crucial to recognize alternative methods that are indispensable for less activated aryl halides.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C(aryl)-N bonds.[4][5] It offers broad substrate scope and typically proceeds under milder conditions than high-temperature SNAr.[6] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, and reductive elimination to form the product.
-
Copper-Catalyzed Amination (Ullmann Reaction): A classical method that has seen significant modernization, copper-catalyzed amination is another robust option.[7][8] Modern protocols often use ligands to improve reaction rates and yields, and can be more cost-effective than palladium-based systems.[9]
These methods become the strategies of choice when the aromatic ring is electron-rich or lacks strong activating groups.
Experimental Protocol: SNAr Amination
This protocol is designed as a self-validating system. Adherence to the specified stoichiometry, conditions, and workup procedure should provide a reliable outcome.
Materials and Equipment
Reagents:
-
This compound (starting material)
-
Ammonia solution (7N in Methanol)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Heavy-walled pressure vessel (sealed tube) with a stir bar
-
Heating mantle with a magnetic stirrer and temperature controller
-
Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reagent Data Table
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₁₁H₇BrN₂O | 263.10 | 1.00 g | 3.80 | 1.0 |
| Ammonia (in 7N MeOH solution) | NH₃ | 17.03 | ~20 mL | ~140 | ~37 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry heavy-walled pressure vessel equipped with a magnetic stir bar, add this compound (1.00 g, 3.80 mmol).
-
Solvent and Reagent Addition: Add 1,4-dioxane (10 mL) followed by the 7N solution of ammonia in methanol (20 mL, ~140 mmol). Causality Note: Using a vast excess of ammonia ensures it acts as both the nucleophile and the base, driving the reaction equilibrium towards the product.[10] The use of a pressure vessel is critical to contain the volatile ammonia at elevated temperatures.
-
Reaction Execution: Securely seal the pressure vessel. Place it in a heating mantle and heat to 120 °C with vigorous stirring. Maintain this temperature for 16-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up - Quenching and Extraction:
-
Cool the reaction vessel to room temperature, and then further cool it in an ice bath before carefully opening. Safety Note: The vessel will be under pressure. Vent it in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). Causality Note: The bicarbonate wash removes any acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product often precipitates as a solid. It can be purified by recrystallization from a suitable solvent system like ethanol/water or by trituration with cold diethyl ether to remove non-polar impurities.
-
If necessary, perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
-
Product Characterization:
-
The final product, 4-amino-6-methoxyquinoline-3-carbonitrile (MW: 199.21 g/mol )[11], should be characterized to confirm its identity and purity using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
Visualization of Workflow and Chemistry
Synthesis Workflow
The overall process from setup to pure product is outlined below.
Caption: Overall workflow for the synthesis of 4-amino-6-methoxyquinoline-3-carbonitrile.
Chemical Reaction Scheme
The chemical transformation is depicted in the following scheme.
Caption: Reaction scheme for the amination of the 4-bromo precursor.
Conclusion
This application note outlines a detailed and reliable protocol for the synthesis of 4-amino-6-methoxyquinoline-3-carbonitrile via nucleophilic aromatic substitution. By providing a thorough explanation of the underlying chemical principles and procedural justifications, this guide serves as a practical resource for chemists in the pharmaceutical and life sciences sectors. The discussion of alternative metal-catalyzed routes further equips researchers with a comprehensive understanding of the synthetic options available for constructing valuable C-N bonds on heterocyclic scaffolds.
References
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Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Available at: [Link]
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Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]
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Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and ammonia. Chemguide. Available at: [Link]
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Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
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Yang, Y., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Available at: [Link]
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MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]
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Rivera-Osorio, P. L., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. MDPI. Available at: [Link]
-
Tye, J. W., et al. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. ACS Publications. Available at: [Link]
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Marcoux, J-F., et al. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry. Available at: [Link]
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MaChemGuy. (2015). Nucleophilic substitution reactions with ammonia. YouTube. Available at: [Link]
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Dračínský, M., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. ResearchGate. Available at: [Link]
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Wang, T., et al. (2003). Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC. Available at: [Link]
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-
ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES. Available at: [Link]
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ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. ChemSynthesis. Available at: [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]
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Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. Available at: [Link]
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Application Notes and Protocols for the Investigation of 4-Bromo-6-methoxyquinoline-3-carbonitrile in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant therapeutic value. In the field of oncology, quinoline derivatives have emerged as a promising class of small molecules with diverse and potent anti-cancer activities.[1][2] These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways that are often dysregulated in cancer.[3][4] The structural versatility of the quinoline nucleus allows for fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel anti-cancer agents.[1]
This document provides a comprehensive guide for the investigation of 4-Bromo-6-methoxyquinoline-3-carbonitrile , a novel quinoline derivative, as a potential anti-cancer agent. These application notes and protocols are designed to enable researchers to systematically evaluate its biological effects on cancer cells and to elucidate its mechanism of action.
Scientific Rationale and Postulated Mechanism of Action
While this compound is a novel compound with uncharacterized biological activity, its structural features suggest several plausible mechanisms of anti-cancer action based on extensive research into related quinoline derivatives. The presence of the bromine atom at the 4-position and the methoxy group at the 6-position are anticipated to modulate the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.[5]
The primary hypothesized mechanisms of action for quinoline derivatives in cancer include:
-
Interference with DNA Replication and Repair: Many quinoline-based compounds function as topoisomerase inhibitors, enzymes critical for resolving DNA supercoiling during replication and transcription.[2] By stabilizing the topoisomerase-DNA complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptotic cell death.
-
Induction of Apoptosis: Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[3] This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.
-
Cell Cycle Arrest: A hallmark of many anti-cancer agents is their ability to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[1][3] Quinoline compounds have been shown to cause cell cycle arrest at the G2/M or G0/G1 phases.
-
Inhibition of Pro-Survival Signaling Pathways: Aberrant signaling through pathways such as PI3K/AKT and EGFR is a common driver of cancer progression. Certain quinoline derivatives have been shown to inhibit these kinases, thereby blocking downstream pro-survival signals.
Based on these precedents, it is hypothesized that this compound may exert its anti-cancer effects through one or more of these mechanisms. The following experimental protocols are designed to test these hypotheses.
Postulated Signaling Pathway
Caption: Postulated mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro characterization of this compound.
Experimental Workflow Overview
Caption: A streamlined workflow for evaluating the anti-cancer properties of the compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound (at IC50 concentration)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for the desired time period. Include positive (e.g., staurosporine-treated) and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To investigate the effect of this compound on cell cycle progression.
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[8] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[9]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Key Regulatory Proteins
Objective: To examine the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Materials:
-
Cancer cells treated with the compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-p21, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Data Presentation
Table 1: Anticipated IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HeLa | Cervical Cancer | To be determined |
| U87 | Glioblastoma | To be determined |
This table should be populated with experimental data.
References
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Retrieved January 23, 2026, from [Link]
-
Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016, January 27). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances (RSC Publishing). Retrieved January 23, 2026, from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
-
4-bromo-6-methoxyquinoline. (2025, May 20). ChemSynthesis. Retrieved January 23, 2026, from [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Retrieved January 23, 2026, from [Link]
-
4-Bromo-6-methoxyquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved January 23, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved January 23, 2026, from [Link]
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Retrieved January 23, 2026, from [Link]
-
Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]
-
Evaluation using Western Blot. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 23, 2026, from [Link]
-
Western blotting. (n.d.). Chen Lab - University of Hawaii Cancer Center. Retrieved January 23, 2026, from [Link]
-
2.9. Cytotoxicity Assays. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]
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-
(PDF) Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]
-
7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025, November 3). Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols: Investigating 4-Bromo-6-methoxyquinoline-3-carbonitrile as a Potential EGFR Inhibitor
Introduction: The Rationale for Targeting EGFR with Novel Quinoline Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastomas.[3][4][5] This makes EGFR a prime target for anticancer therapeutics.[6]
The quinazoline core has been identified as a highly favorable scaffold for the development of potent EGFR inhibitors.[7][8][9] First-generation inhibitors like gefitinib and erlotinib, which feature a 4-anilinoquinazoline structure, have demonstrated clinical efficacy in treating NSCLC patients with specific EGFR mutations.[9][10][11] These inhibitors function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling cascades.[10][12][13][14]
This document outlines a comprehensive investigational plan to evaluate 4-Bromo-6-methoxyquinoline-3-carbonitrile , a novel chemical entity, as a potential EGFR inhibitor. The structural similarity of the quinoline core to the established quinazoline pharmacophore provides a strong scientific basis for this investigation. The following protocols are designed to systematically assess the compound's biochemical potency, its cellular activity against EGFR, and its broader impact on cancer cell viability.
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [15] |
| Molecular Weight | 238.08 g/mol | [15][16] |
| CAS Number | 42881-66-3 | [15] |
| SMILES | COC1=CC=C2N=CC=C(Br)C2=C1 | [15] |
Proposed Investigational Workflow
The following diagram illustrates the proposed workflow for the comprehensive evaluation of this compound as an EGFR inhibitor. This multi-step process begins with an in vitro biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess its activity in a more physiologically relevant context, and concludes with an evaluation of its cytotoxic effects on cancer cells.
Caption: A stepwise workflow for the evaluation of a potential EGFR inhibitor.
Protocol 1: In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human EGFR kinase and to calculate its half-maximal inhibitory concentration (IC₅₀).
Principle: This assay measures the phosphorylation of a synthetic peptide substrate by EGFR kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, and the inhibition by the test compound is determined relative to a control (DMSO). A common method for detection is the use of a phospho-tyrosine specific antibody.[17]
Materials:
-
Recombinant Human EGFR Kinase (e.g., from Cell Signaling Technology #7410 or BPS Bioscience #EGFR Kinase Assay Kit).[3][17]
-
Biotinylated Substrate Peptide (e.g., PTP1B (Tyr66) #C03-1727).[17]
-
Adenosine Triphosphate (ATP).
-
Kinase Assay Buffer.
-
Phospho-Tyrosine Monoclonal Antibody (e.g., PY100 #9411).[17]
-
Detection Reagent (e.g., HRP-conjugated secondary antibody and TMB substrate).
-
384-well microplates.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Kinase Assay Buffer.
-
Diluted this compound (or DMSO for control).
-
Recombinant Human EGFR Kinase.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add a solution of the biotinylated substrate peptide and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 25°C for 30 minutes.[17]
-
Termination and Detection: Stop the reaction by adding EDTA. Add the phospho-tyrosine antibody and incubate. Following washing steps, add the detection reagent and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of EGFR inhibition versus the log concentration of this compound. Use a non-linear regression model to calculate the IC₅₀ value.
Expected Outcome: A dose-dependent inhibition of EGFR kinase activity by this compound. A low IC₅₀ value would indicate potent direct inhibition of the enzyme.
Protocol 2: Cell-Based EGFR Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Principle: This assay measures the level of phosphorylated EGFR (p-EGFR) in cancer cells that overexpress EGFR (e.g., A431 cells) following treatment with the test compound and stimulation with EGF. A reduction in the p-EGFR signal indicates cellular inhibition of the EGFR signaling pathway. This can be performed using various methods, including cell-based ELISA or Western blotting.[18]
Materials:
-
A431 human epidermoid carcinoma cell line (or another suitable EGFR-overexpressing cell line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Human Epidermal Growth Factor (EGF).
-
This compound.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Culture: Culture A431 cells in 12-well plates until they reach approximately 90% confluence.[19]
-
Serum Starvation: Replace the growth medium with a low-serum medium (0.1% FBS) and incubate for 16-18 hours.[19]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and DMSO as a vehicle control) for 1 hour.[19]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[19]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-EGFR and total EGFR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. Normalize the p-EGFR signal to the total EGFR signal for each treatment condition.
Expected Outcome: A dose-dependent decrease in the level of phosphorylated EGFR in cells treated with this compound, indicating its ability to inhibit EGFR signaling within a cellular environment.
Protocol 3: MTT Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., A431).
-
Cell culture medium.
-
This compound.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[21] Include untreated and vehicle (DMSO) controls.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20][22]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the half-maximal growth inhibitory concentration (GI₅₀) using non-linear regression.
Expected Outcome: A dose-dependent reduction in cell viability upon treatment with this compound, providing an indication of its cytotoxic or cytostatic effects on cancer cells.
EGFR Signaling Pathway
The following diagram illustrates the central role of EGFR in activating downstream signaling pathways that promote cell proliferation and survival. Inhibition of EGFR kinase activity is designed to block these downstream effects.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial investigation of this compound as a potential EGFR inhibitor. By systematically evaluating its biochemical potency, cellular activity, and impact on cancer cell viability, researchers can gain critical insights into its therapeutic potential. Positive results from this investigational workflow would warrant further preclinical development, including studies on selectivity, mechanism of action, and in vivo efficacy.
References
-
Guide about the EGFR testing. [Link]
-
4-bromo-6-methoxyquinoline. ChemSynthesis. [Link]
-
EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]
-
Gefitinib. Wikipedia. [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Institutes of Health (NIH). [Link]
-
Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). ACS Publications. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. National Institutes of Health (NIH). [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. National Institutes of Health (NIH). [Link]
-
What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]
-
Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
4-Bromo-6-methoxyquinoline. PubChem. [Link]
-
[O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. National Center for Biotechnology Information (NCBI). [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]
-
Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. ACS Publications. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... ResearchGate. [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. National Institutes of Health (NIH). [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health (NIH). [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]
-
7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information (NCBI). [Link]
- Method for synthetizing 6-methoxyquinoline.
-
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem. [Link]
Sources
- 1. promega.com [promega.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
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- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Gefitinib - Wikipedia [en.wikipedia.org]
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- 12. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 14. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. revvity.com [revvity.com]
- 19. rsc.org [rsc.org]
- 20. atcc.org [atcc.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Exploring 4-Bromo-6-methoxyquinoline-3-carbonitrile as a Novel Src Kinase Inhibitor
Introduction: The Rationale for Targeting Src Kinase
The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Its dysregulation, often through overexpression or constitutive activation, is strongly implicated in the development, progression, and metastatic spread of various human cancers, such as those of the prostate, lung, breast, and colon.[2][3] This makes Src a compelling target for therapeutic intervention in oncology.[1] Src kinase inhibitors function by binding to the ATP-binding site of the kinase, which prevents the transfer of a phosphate group from ATP to tyrosine residues on its substrate proteins.[4] This blockade of phosphorylation effectively disrupts downstream signaling pathways, such as the Ras-ERK and PI3K-Akt pathways, which are critical for tumor growth and survival.[4]
The quinoline scaffold has emerged as a privileged structure in the development of kinase inhibitors. Notably, 4-anilino-3-quinolinecarbonitrile derivatives have shown potent inhibitory activity against both Src and Abl kinases.[5][6] This precedent provides a strong rationale for investigating novel substituted quinoline-3-carbonitriles as potential Src kinase inhibitors. This document outlines a comprehensive experimental strategy to evaluate the potential of a novel compound, 4-Bromo-6-methoxyquinoline-3-carbonitrile, as a selective and potent Src kinase inhibitor.
Compound Profile: this compound
Before embarking on biological evaluation, it is crucial to characterize the physicochemical properties of the test compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [7] |
| Molecular Weight | 238.08 g/mol | [8] |
| IUPAC Name | This compound | Inferred from structure |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(C=N2)Br)C#N | Inferred from structure |
| Solubility | To be determined experimentally in relevant buffers (e.g., DMSO, PBS). | |
| Purity | >95% (as determined by HPLC/LC-MS) is recommended for biological assays. |
Experimental Workflows for Inhibitor Characterization
The following sections provide detailed protocols for a tiered approach to characterizing this compound, from initial in vitro kinase inhibition to cellular activity and downstream signaling effects.
Diagram: Overall Experimental Workflow
Caption: A tiered approach for evaluating a novel Src kinase inhibitor.
Part 1: In Vitro Biochemical Evaluation
The initial step is to determine if this compound directly inhibits the enzymatic activity of Src kinase in a cell-free system.
Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that quantify the amount of ADP produced during the kinase reaction.[9][10] A decrease in ADP production correlates with inhibition of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase/luciferin reaction. The light output is proportional to the ADP concentration.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific peptide substrate (e.g., poly[Glu,Tyr]4:1)
-
ATP (ultra-pure)
-
This compound (dissolved in 100% DMSO)
-
Dasatinib (positive control inhibitor, dissolved in 100% DMSO)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting range would be from 10 mM down to 100 pM. Also, prepare a serial dilution of Dasatinib as a positive control.
-
Reaction Setup:
-
In each well of a 384-well plate, add 1 µL of the test compound or control (DMSO for no inhibition, Dasatinib for positive control).
-
Add 2 µL of c-Src enzyme diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (final concentrations typically 25-50 µM ATP and 0.2 mg/mL substrate).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measurement: Record the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
Hypothetical Data Presentation:
| Compound | Src IC₅₀ (nM) |
| This compound | 45 |
| Dasatinib (Control) | 0.8[12] |
Part 2: Cell-Based Characterization
Following successful in vitro inhibition, the next critical phase is to assess the compound's activity in a cellular context. This will determine its cell permeability and its ability to inhibit Src in a more physiologically relevant environment.
Protocol 2: Cell Proliferation Assay (WST-1 or MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the compound.[13]
Materials:
-
A cancer cell line with known high Src activity (e.g., HT-29 colon cancer cells, MDA-MB-231 breast cancer cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
WST-1 or MTT reagent.
-
96-well clear tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[12]
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data as described for the IC₅₀ calculation.
Protocol 3: Cellular Target Engagement via Western Blot
This protocol directly assesses whether the compound inhibits the phosphorylation of Src at its activation loop (Tyr416) within the cell. A decrease in phosphorylated Src (p-Src) indicates that the compound is engaging its intended target.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using an antibody specific to the phosphorylated form of Src, we can quantify the level of active Src kinase.[14]
Materials:
-
Cancer cell line (as used in the proliferation assay).
-
This compound.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-Src (Tyr416), anti-total Src, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Src) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Src and β-actin to ensure equal protein loading and to normalize the p-Src signal.
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-Src signal to the total Src signal, and then to the loading control (β-actin). Plot the normalized p-Src levels against the compound concentration.
Part 3: Elucidating the Mechanism of Action
Diagram: Simplified Src Signaling Pathway
Sources
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 5. SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors | bioRxiv [biorxiv.org]
- 13. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
identifying and removing impurities from 4-Bromo-6-methoxyquinoline-3-carbonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-6-methoxyquinoline-3-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and removal of common impurities encountered during and after its synthesis. Our approach integrates established chemical principles with practical, field-proven methodologies to ensure you can achieve the highest possible purity for your compound.
Section 1: FAQ - Understanding the Impurity Profile
This section addresses common initial questions about the purity and characteristics of this compound.
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for common syntheses of substituted quinolines, impurities can be broadly classified into several categories[1]:
-
Unreacted Starting Materials: Residual precursors, such as the substituted aniline or reagents used for the cyclization and cyanation steps, are common. Incomplete reactions are a primary source of these impurities[1].
-
Side-Reaction Byproducts: Depending on the specific reaction conditions (e.g., Friedländer or Gould-Jacobs type reactions), side-reactions can occur. These may include self-condensation of reactants or the formation of regioisomers if unsymmetrical precursors are used[2][3].
-
Products of Hydrolysis: The nitrile (-C≡N) group is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding carboxamide (-CONH₂) or carboxylic acid (-COOH) impurities.
-
Debromination Products: Although less common, under certain reductive conditions or during purification with reactive reagents, the bromine atom at the 4-position could be replaced by a hydrogen, leading to the formation of 6-methoxyquinoline-3-carbonitrile.
-
Residual Solvents and Reagents: Solvents from the reaction or purification steps (e.g., DMF, POCl₃) can be retained in the final product if not adequately removed[4].
Q2: How can I get a quick, preliminary assessment of my crude sample's purity?
A2: A combination of Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR) spectroscopy provides an excellent preliminary assessment.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the complexity of your crude mixture. By running the sample on a silica gel plate with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), you can quickly see the number of components. The presence of multiple spots indicates impurities. It is also the first step in developing a solvent system for column chromatography[5].
-
¹H NMR Spectroscopy: A ¹H NMR spectrum of the crude product is highly informative. The presence of unexpected signals, particularly in the aromatic region, or signals with incorrect integration ratios, points to impurities. Comparing the crude spectrum to a reference spectrum of the pure compound allows for the identification of unreacted starting materials or major byproducts[6].
Q3: What are the key spectroscopic signals I should look for to confirm the identity and purity of this compound?
A3: While a definitive characterization requires a full suite of analytical data, the following are key signals for structural confirmation[7]:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
A singlet for the proton at the 2-position (H-2), typically downfield.
-
A singlet for the proton at the 5-position (H-5).
-
An AB quartet or two doublets for the protons at the 7 and 8 positions (H-7 and H-8) on the benzene ring.
-
A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.
-
-
¹³C NMR:
-
A signal for the nitrile carbon (-C≡N), typically in the 115-120 ppm range.
-
A signal for the carbon bearing the bromine (C-4).
-
Signals corresponding to the other carbons of the quinoline core and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. Its presence is a strong indicator of the correct functional group.
-
Strong C-O stretching bands for the methoxy group, typically around 1250 cm⁻¹ and 1030 cm⁻¹ .
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. A key feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).
-
Section 2: Troubleshooting Guide - Impurity Identification & Removal
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: My crude ¹H NMR shows multiple sets of aromatic signals and an upfield singlet that doesn't belong. What are these impurities and how do I remove them?
-
Plausible Cause & Identification: The extra aromatic signals likely belong to the aniline starting material used in the synthesis. The upfield singlet could correspond to a methoxy group from a different, unreacted precursor. These impurities arise from an incomplete reaction.
-
Causality-Driven Solution: Since quinolines are basic, you can exploit this property for an effective separation. An acid-base workup is the most logical first step.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral or acidic impurities (like some starting materials or byproducts) will remain in the organic layer.
-
Separate the layers. Collect the aqueous layer and carefully basify it with a dilute base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the product precipitates or can be extracted.
-
Extract the now-neutral product back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
-
Validation: After this procedure, acquire a new ¹H NMR spectrum. The signals corresponding to the starting materials should be significantly reduced or completely absent.
Problem 2: I have a persistent, similarly-colored impurity that co-elutes with my product during column chromatography. How can I improve the separation?
-
Plausible Cause & Identification: This is often a regioisomer or a structurally very similar byproduct. Because its polarity is nearly identical to your target compound, separation by standard silica gel chromatography is challenging.
-
Causality-Driven Solution:
-
Optimize Chromatography: A simple adjustment of the solvent system polarity may not be enough. You need to change the selectivity of the separation. Try switching to a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone system[5]. Different solvents interact differently with the stationary phase and your compounds, which can alter the elution order.
-
Recrystallization: This is often the most powerful technique for removing small amounts of persistent impurities from a solid product. The key is finding a suitable solvent or solvent system in which your product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.
-
-
Validation: Purity should be checked by a high-sensitivity method like HPLC. An ideal HPLC method will show baseline separation between your product and the impurity, allowing for accurate quantification[8].
Problem 3: My final product has a broad peak in the IR spectrum around 3100-3500 cm⁻¹ and my mass spec shows a peak that is 18 amu higher than my product. What happened?
-
Plausible Cause & Identification: This is a classic sign of nitrile hydrolysis to the corresponding primary amide (-CONH₂). The broad IR peak is from the N-H stretches of the amide, and the +18 amu in the mass spectrum corresponds to the addition of a water molecule (H₂O). This can happen if the compound is exposed to harsh pH conditions (acid or base) and heat during workup or purification.
-
Causality-Driven Solution:
-
Prevention: During workup and purification, use mild conditions. Avoid prolonged heating and strong acids or bases. Use saturated sodium bicarbonate instead of sodium hydroxide for neutralization where possible.
-
Purification: The amide is significantly more polar than the nitrile. This difference in polarity can be exploited for purification. Flash column chromatography on silica gel should provide good separation. Start with a non-polar eluent and gradually increase the polarity. The less polar nitrile product will elute before the more polar amide impurity.
-
-
Validation: Check the IR spectrum of the purified fractions. The broad peak at 3100-3500 cm⁻¹ should be absent in the fractions containing the pure product. Confirm the purity with HPLC and ¹H NMR.
Section 3: Standardized Protocols
These protocols provide detailed, step-by-step methodologies for the analysis and purification of this compound.
Protocol 1: Analytical Purity Assessment via HPLC
This protocol is designed to achieve high-resolution separation for accurate purity determination.
-
System Preparation: Use a C18 reverse-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute as necessary to fall within the linear range of the detector.
-
HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules.[9] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 254 nm | The quinoline core has strong absorbance at this wavelength.[8] |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Hold | Hold at 95% B for 5 minutes | Ensures all components are eluted from the column. |
| Re-equilibration | Return to 5% B and hold for 5 minutes | Prepares the column for the next injection. |
Protocol 2: Purification via Flash Column Chromatography
This protocol is for the bulk purification of the crude product.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a silica plate and test various solvent mixtures (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1). The ideal system gives your product an Rf value of ~0.2-0.3.
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using the "slurry method" with your chosen non-polar starting eluent. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 3: Purification via Recrystallization
This is a powerful technique for final polishing of the product.
-
Solvent Screening: In small test tubes, test the solubility of your compound (~10-20 mg) in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
-
Validation: Check the melting point of the recrystallized product. A sharp melting point is an indicator of high purity. Confirm purity with HPLC and/or NMR.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Selection
Caption: Decision tree for selecting the optimal purification method.
Diagram 2: Workflow for Unknown Impurity Identification
Caption: Step-by-step workflow for identifying an unknown impurity.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2013). Google Patents.
-
Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Quinoline-2-carbonitrile - PMC - NIH. (n.d.). Retrieved from [Link]
- CN103664892B - The crystallization of quinoline. (2016). Google Patents.
-
Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH. (n.d.). Retrieved from [Link]
- US2388506A - Purification of nitriles. (1945). Google Patents.
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). Retrieved from [Link]
- US2474823A - Quinoline compounds and process of making same. (1949). Google Patents.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. Retrieved from [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (2022). Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved from [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). MDPI. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]
- CN103804289A - Method for synthetizing 6-methoxyquinoline. (2014). Google Patents.
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. Retrieved from [Link]
-
Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. (2011). PubMed. Retrieved from [Link]
-
How can I remove nitrile impurities from the oxime? (2015). ResearchGate. Retrieved from [Link]
-
ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). 4-bromo-6-methoxyquinoline cas no.42881-66-3. Retrieved from [Link]
-
Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC - NIH. (2022). Retrieved from [Link]
-
The Synthesis and Characterization of Bemotrizinol Impurities. (2025). Orbital. Retrieved from [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability and Storage of Halogenated Quinoline Compounds
Welcome to the technical support center for halogenated quinoline compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these versatile but often sensitive molecules. Our goal is to provide you with expert, field-proven insights to help you maintain the integrity of your compounds, troubleshoot common stability issues, and ensure the reliability of your experimental data. This resource is structured as a series of questions and answers to directly address the practical challenges you may face.
Section 1: Understanding Compound Stability and Degradation
This section addresses the fundamental principles governing the stability of halogenated quinolines. Understanding the "why" behind degradation is the first step toward preventing it.
Q1: What are the primary factors that cause my halogenated quinoline compound to degrade?
A1: Halogenated quinolines, like many complex organic molecules, are susceptible to degradation from a combination of chemical and physical factors. The quinoline core, a bicyclic aromatic heterocycle, has a rich electronic structure that, while key to its function, also makes it a target for several degradation pathways.
The primary environmental factors to control are:
-
Light (Photodegradation): The conjugated π-system of the quinoline ring readily absorbs ultraviolet and visible light. This absorbed energy can excite the molecule to a higher energy state, making it highly reactive and prone to photochemical reactions, such as oxidation or rearrangement.[1][2] Compounds often turn from white/pale yellow to darker shades of yellow, brown, or even black upon prolonged light exposure.
-
Oxygen (Oxidation): The electron-rich nature of the quinoline ring system makes it susceptible to oxidation, especially when activated by light or trace metal impurities. This can lead to the formation of N-oxides or the degradation of the aromatic system.[3] Oxidative degradation is a common issue, particularly in solution when exposed to atmospheric oxygen.
-
pH and Moisture (Hydrolysis & pH-mediated Reactions): Quinoline is a weak base (pKa ≈ 4.9), meaning its protonation state is highly dependent on pH.[4][5] At acidic pH (below the pKa), the nitrogen atom becomes protonated, which can alter the electronic properties of the entire ring system and potentially increase its solubility in aqueous media while also affecting its stability.[5][6] Furthermore, certain halogen substituents, particularly if activated by other functional groups, can be susceptible to nucleophilic substitution or hydrolysis, a process often accelerated by moisture and non-neutral pH.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7][8] Storing compounds at high temperatures can promote slow-acting degradation pathways, leading to a gradual loss of purity over time. Conversely, freeze-thaw cycles for solutions can cause precipitation and degradation.
Below is a diagram illustrating the interplay of these critical factors.
Caption: Key factors leading to the degradation of halogenated quinolines.
Q2: Does the type and position of the halogen (F, Cl, Br, I) affect the compound's stability?
A2: Absolutely. The nature and position of the halogen substituent significantly modulate the electronic properties and, consequently, the stability of the quinoline ring.
-
Electronic Effects: Halogens are electron-withdrawing via induction but can be weakly electron-donating through resonance. This dual effect alters the electron density across the quinoline scaffold. For instance, a strongly electron-withdrawing halogen can deactivate the ring towards electrophilic attack but may activate it towards nucleophilic substitution, depending on its position.[9]
-
Carbon-Halogen (C-X) Bond Strength: The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. This trend is critical. Iodo-quinolines are generally the least stable, as the weaker C-I bond can be cleaved more easily, sometimes leading to the release of free iodine (observed as a purple or brown discoloration) upon exposure to light or heat. Fluoro-quinolines, with their very strong C-F bond, are typically the most resistant to dehalogenation.
-
Positional Isomerism: The position of the halogen matters immensely. For example, halogens at the C2 and C4 positions are more susceptible to nucleophilic substitution reactions because these positions are electronically activated by the ring nitrogen. In contrast, halogens on the benzene ring portion (C5-C8) are generally more stable in this regard.
Section 2: Practical Storage and Handling Guide
This section provides actionable recommendations for storing and handling your compounds to maximize their shelf-life and ensure experimental reproducibility.
Q3: What are the ideal conditions for storing my halogenated quinoline compounds in solid form?
A3: Proper storage of solid compounds is the foundation of good experimental practice. The primary goal is to mitigate exposure to the key degradation factors identified in Section 1.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of thermal degradation. For long-term storage (>6 months), -20°C is preferred. Avoid temperature fluctuations.[7][10] |
| Light | Store in amber glass vials or opaque containers. | Prevents photodegradation by blocking UV and visible light.[11][12] Wrapping standard vials in aluminum foil is a viable alternative.[12] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. This is critical for long-term storage. |
| Moisture | Store in a desiccator, especially if not under inert gas. | Halogenated quinolines can be hygroscopic. Absorbed water can promote hydrolysis or act as a solvent for reactive impurities. |
Q4: I need to make a stock solution. What is the best way to prepare and store it?
A4: Storing compounds in solution makes them significantly more vulnerable to degradation because of increased molecular mobility and interaction with the solvent.
-
Solvent Selection: Use high-purity, anhydrous-grade solvents. DMSO is a common choice for its high solubilizing power, but it is hygroscopic and can oxidize some compounds. Acetonitrile and Dichloromethane are good alternatives, but ensure they are free of peroxides and acidic impurities.
-
Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM). This minimizes the solvent-to-compound ratio and can sometimes improve stability.
-
Storage Protocol:
-
Dispense Aliquots: After preparing the stock solution, immediately divide it into smaller, single-use aliquots in amber or foil-wrapped vials.
-
Inert Gas Purge: Before sealing, gently flush the headspace of each vial with argon or nitrogen to remove oxygen.
-
Seal Tightly: Use high-quality, chemically resistant caps with PTFE liners to ensure an airtight seal.
-
Freeze: Store the aliquots at -20°C or -80°C.
-
-
Causality—Why Aliquoting is Crucial: Aliquoting is arguably the most critical step. It prevents the degradation of the entire stock solution from repeated freeze-thaw cycles and exposure to air and moisture every time you need to use it. Each freeze-thaw cycle can cause dissolved gases (like oxygen) to become more reactive and can lead to the precipitation of less soluble components.
Section 3: Troubleshooting Guide
Encountering unexpected results is a common part of research. This section helps you diagnose potential stability-related issues.
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-6-methoxyquinoline-3-carbonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Specifically, 6-methoxyquinoline-3-carbonitrile derivatives serve as critical intermediates in the development of kinase inhibitors and other targeted therapies. The reactivity of the 4-position on this quinoline ring is of paramount importance for introducing structural diversity and modulating pharmacological activity. This guide provides an in-depth comparison of the reactivity of two key precursors: 4-bromo-6-methoxyquinoline-3-carbonitrile and 4-chloro-6-methoxyquinoline-3-carbonitrile, with a focus on their utility in nucleophilic aromatic substitution (SNAr) reactions.
Introduction to the Substrates
This compound and its chloro-analogue are heterocyclic compounds poised for functionalization at the C4 position. The electron-withdrawing nature of the nitrile group and the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, making these molecules valuable synthons for the introduction of various amine, ether, and thioether functionalities. The choice between the bromo and chloro derivative often comes down to a balance of reactivity, cost, and availability. This guide will dissect the nuanced differences in their reactivity profiles, supported by mechanistic principles and experimental evidence.
Mechanistic Insights into SNAr Reactivity
The primary reaction pathway for the functionalization of these haloquinolines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination process.[1] First, the nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] Subsequently, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
Caption: Generalized mechanism for the SNAr reaction on 4-haloquinolines.
A crucial aspect of the SNAr mechanism is the "element effect," which dictates the relative reactivity of different halogens as leaving groups. In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the order of reactivity in SNAr is often F > Cl ≈ Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4] The high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Reactivity Comparison: 4-Bromo vs. 4-Chloro
Based on the principles of SNAr, the reactivity of this compound and 4-chloro-6-methoxyquinoline-3-carbonitrile is expected to be very similar. Both chlorine and bromine have comparable electronegativities and abilities to stabilize the negative charge in the Meisenheimer intermediate through inductive effects.
Table 1: Qualitative Comparison of Reactivity and Practical Considerations
| Feature | This compound | 4-Chloro-6-methoxyquinoline-3-carbonitrile | Justification |
| Reactivity in SNAr | High | High | Similar electronegativity and leaving group ability in the rate-determining nucleophilic attack. |
| Cost | Generally Higher | Generally Lower | Bromine is a more expensive raw material than chlorine. |
| Availability | Less Common | More Common | Chloro-derivatives are often more readily synthesized and commercially available. |
| Molecular Weight | Higher | Lower | Important for calculating molar equivalents and for drug design considerations (e.g., ligand efficiency). |
Experimental Section
Synthesis of Starting Materials
The synthesis of both 4-bromo- and 4-chloro-6-methoxyquinoline-3-carbonitrile typically starts from a suitably substituted aniline. A general synthetic approach involves the construction of the quinoline ring system, followed by halogenation of the 4-position.
For instance, 4-hydroxy-6-methoxyquinoline-3-carbonitrile can be prepared and subsequently converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[5] The 4-bromo analogue can be synthesized through a similar route, employing a brominating agent.
Representative Experimental Protocol: Amination of 4-Chloro-6-methoxyquinoline-3-carbonitrile
The following protocol is a representative example of a nucleophilic aromatic substitution reaction to synthesize a 4-amino derivative. This procedure is adapted from established methods for similar quinoline and quinazoline systems.[6]
Reaction:
Materials:
-
4-Chloro-6-methoxyquinoline-3-carbonitrile
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dioxane or another high-boiling aprotic solvent
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 eq) in dioxane, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-methoxyquinoline-3-carbonitrile derivative.
Caption: A typical experimental workflow for the amination of 4-chloro-6-methoxyquinoline-3-carbonitrile.
Conclusion
In the context of nucleophilic aromatic substitution, both 4-bromo- and 4-chloro-6-methoxyquinoline-3-carbonitrile are highly reactive substrates. The choice between them is not dictated by a significant difference in chemical reactivity but rather by practical considerations. The chloro-derivative is often favored due to its lower cost and greater commercial availability. However, in specific instances where subtle differences in reaction kinetics or downstream compatibility are critical, the bromo-analogue may offer an alternative. Ultimately, both compounds are valuable tools in the arsenal of the medicinal chemist, enabling the synthesis of a wide range of biologically active molecules.
References
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Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 8-16. Available at: [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
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-
Mao, Y., et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 19(6), 8436-8451. Available at: [Link]
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Valverde, M. G., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(1), 133. Available at: [Link]
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Aillerie, K., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 785429. Available at: [Link]
-
Ren, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3466-3474. Available at: [Link]
-
Nielsen, D. K., et al. (2017). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 9(5), 455-459. Available at: [Link]
-
Gonzalez-Vera, J. A., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over that of Chlorine Atoms. ChemRxiv. Available at: [Link]
-
Almanza-Perez, J. C., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and in Silico ADME/Tox Studies. Molecules, 26(22), 7013. Available at: [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available at: [Link]
-
Wolters, R., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 9, 689397. Available at: [Link]
-
Abulkhair, H. S., et al. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 4(4), 358-365. Available at: [Link]
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4), 625. Available at: [Link]
-
Leah4sci. (2021, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem. Retrieved January 23, 2026, from [Link]
-
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An In Vitro Comparative Analysis of 4-Bromo-6-methoxyquinoline-3-carbonitrile as a Novel EGFR Inhibitor
This guide provides a detailed in vitro comparison of the novel compound, 4-Bromo-6-methoxyquinoline-3-carbonitrile, with established epidermal growth factor receptor (EGFR) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines a series of experiments to characterize the efficacy, selectivity, and cellular mechanism of action of this potential new therapeutic agent.
Introduction: The Enduring Significance of EGFR in Oncology
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has been a prime target for anti-cancer therapies for decades.[5]
The clinical landscape has seen the evolution of several generations of EGFR inhibitors. First-generation reversible inhibitors like gefitinib and erlotinib showed significant efficacy in patients with activating EGFR mutations.[4][6][7] However, the emergence of resistance, frequently through the T790M "gatekeeper" mutation, limited their long-term effectiveness.[6][8] This led to the development of second-generation irreversible inhibitors such as afatinib, which covalently bind to the EGFR kinase domain.[9] Third-generation inhibitors, exemplified by osimertinib, were designed to be active against the T790M mutation while sparing wild-type EGFR, thereby reducing toxicity.[6][10] Despite these advances, acquired resistance remains a significant clinical challenge, often involving the C797S mutation, necessitating the exploration of novel inhibitory strategies.[6][8]
This guide focuses on the in vitro characterization of this compound, a novel small molecule with a quinoline-3-carbonitrile scaffold, a structural motif present in other EGFR inhibitors.[11] By systematically comparing its performance against a panel of established EGFR inhibitors, we aim to elucidate its potential as a next-generation therapeutic agent.
Comparative Inhibitors
For a comprehensive evaluation, this compound will be compared against the following well-characterized EGFR inhibitors:
-
Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[4][7][12]
-
Afatinib: A second-generation, irreversible TKI that targets EGFR and other ErbB family members.[9]
-
Osimertinib: A third-generation, irreversible TKI effective against both activating and T790M resistance mutations.[6][10]
Experimental Design: A Multi-faceted Approach to In Vitro Characterization
To thoroughly assess the potential of this compound, a series of in vitro experiments will be conducted. This multi-pronged approach will evaluate its biochemical potency, cellular efficacy, and target engagement.
Caption: Overall experimental workflow for the in vitro comparison.
Section 1: Biochemical Potency Assessment
EGFR Kinase Inhibition Assay
Rationale: The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of EGFR. This biochemical assay provides a quantitative measure of the compound's potency (IC50) against both wild-type and clinically relevant mutant forms of the EGFR kinase domain. A time-dependent assay can also elucidate whether the compound acts as a reversible or irreversible inhibitor.
Experimental Protocol: EGFR Kinase Assay
-
Reagents and Materials:
-
Recombinant human EGFR (wild-type, L858R, and L858R/T790M mutants)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (this compound, Gefitinib, Afatinib, Osimertinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
To assess irreversible inhibition, pre-incubate the kinase and inhibitor for a defined period (e.g., 60 minutes) before initiating the reaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the dose-response curves using non-linear regression analysis.
-
Data Presentation: Comparative IC50 Values (nM)
| Compound | Wild-Type EGFR | EGFR (L858R) | EGFR (L858R/T790M) |
| This compound | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Gefitinib | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Afatinib | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Osimertinib | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Section 2: Cellular Efficacy Evaluation
Cell Viability and Proliferation Assays
Rationale: Moving from a biochemical to a cellular context, it is crucial to assess the compound's ability to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling. The MTT or MTS assay is a standard colorimetric method for measuring cell viability, which is indicative of the compound's anti-proliferative effect.[13][14][15][16] A panel of NSCLC cell lines with different EGFR mutation statuses will be used to determine the compound's cellular potency (GI50) and selectivity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Lines:
-
A549: Wild-type EGFR
-
HCC827: EGFR exon 19 deletion (sensitive to first-generation TKIs)
-
NCI-H1975: EGFR L858R and T790M mutations (resistant to first-generation TKIs)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.[13]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Add a solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 values (concentration causing 50% growth inhibition) from the dose-response curves.
-
Data Presentation: Comparative GI50 Values (nM) in NSCLC Cell Lines
| Compound | A549 (WT) | HCC827 (del19) | NCI-H1975 (L858R/T790M) |
| This compound | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Gefitinib | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Afatinib | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Osimertinib | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Section 3: Target Engagement and Pathway Analysis
Western Blot Analysis of EGFR Signaling
Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of the EGFR signaling pathway, Western blotting will be used to assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt.[17][18][19] A reduction in the phosphorylation of these proteins upon compound treatment indicates on-target activity.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Lysis:
-
Treat HCC827 or NCI-H1975 cells with the test compounds at their respective GI50 concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[19]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for verifying direct target engagement in a cellular environment.[20][21][22][23] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. By measuring the amount of soluble EGFR remaining at various temperatures in the presence and absence of the inhibitor, we can confirm that this compound directly binds to EGFR within the cell.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment and Heating:
-
Treat intact cells (e.g., NCI-H1975) with the test compound or vehicle (DMSO).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble EGFR in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the percentage of soluble EGFR as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
This comprehensive in vitro comparison guide outlines a rigorous and logical workflow for the initial characterization of this compound as a novel EGFR inhibitor. The data generated from these experiments will provide crucial insights into its potency, selectivity, and mechanism of action relative to established clinical compounds.
Positive results, such as high potency against resistant EGFR mutants and a favorable selectivity profile, would warrant further investigation. Subsequent studies could include broader kinase panel screening to assess off-target effects, evaluation against cell lines with other resistance mechanisms (e.g., C797S mutation), and ultimately, in vivo efficacy studies in xenograft models. The systematic approach detailed herein will provide a solid foundation for the continued development of this promising compound.
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Navigating the Labyrinth of Kinase Inhibitor Specificity: A Comparative Guide to Assessing Off-Target Effects of 4-Bromo-6-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in oncology and immunology, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comprehensive framework for assessing the off-target effects of a novel investigational compound, 4-Bromo-6-methoxyquinoline-3-carbonitrile. While specific biological data for this exact molecule is not yet publicly available, its structural similarity to known kinase inhibitors necessitates a rigorous evaluation of its selectivity profile early in the drug discovery pipeline.
This document will serve as a technical guide, grounded in established scientific principles, to proactively characterize the off-target profile of this compound. For the purpose of this illustrative guide, we will hypothesize that its primary target is a key kinase in a cancer-related signaling pathway, such as PI3K or mTOR, drawing parallels with structurally related compounds like GSK2126458, a potent PI3K/mTOR inhibitor for which a quinoline intermediate is used in its synthesis.[1][2] We will compare its hypothetical performance against established kinase inhibitors to provide a realistic context for data interpretation.
The Imperative of Off-Target Profiling in Drug Discovery
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its specificity. While on-target activity is crucial for the desired pharmacological effect, off-target interactions can lead to unforeseen toxicities or even produce beneficial polypharmacological effects.[3] A comprehensive understanding of a compound's selectivity is therefore not just a regulatory requirement but a fundamental aspect of risk assessment and lead optimization. Uncharacterized off-target effects are a significant contributor to late-stage clinical trial failures.
This guide will detail a multi-pronged approach to systematically de-risk this compound, focusing on three key experimental pillars:
-
Broad-Panel Kinase Profiling: To understand the compound's activity across the human kinome.
-
Cellular Target Engagement Assays: To confirm target binding in a physiological context and identify unanticipated interactions.
-
Receptor Screening: To rule out interactions with other major classes of drug targets.
Experimental Design & Methodologies
A robust assessment of off-target effects relies on a suite of orthogonal assays. The following sections provide detailed protocols and the scientific rationale behind each experimental choice.
Comprehensive Kinase Selectivity Profiling
The initial and most critical step is to profile the compound against a large panel of purified kinases. This provides a global view of its selectivity and helps identify potential off-target liabilities early on.[4]
Experimental Protocol: Kinase Profiling Assay (Radiometric)
This protocol outlines a standard radiometric assay, a highly sensitive method for detecting kinase activity.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and a buffer containing ATP (at a concentration close to the Michaelis-Menten constant, Km, to mimic physiological conditions) and [γ-³³P]ATP.[6]
-
Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixture and incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction by adding a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the vehicle control. Determine the IC50 value for any kinase that shows significant inhibition (typically >50% at 1 µM).
Data Presentation: Comparative Kinase Selectivity
The data should be presented in a clear, comparative format. A "waterfall plot" is an effective way to visualize selectivity.
| Kinase Target | This compound (% Inhibition @ 1 µM) | Compound A (Known Selective Inhibitor) (% Inhibition @ 1 µM) | Compound B (Known Broad-Spectrum Inhibitor) (% Inhibition @ 1 µM) |
| Primary Target (e.g., PI3Kα) | 95 | 98 | 92 |
| Off-Target Kinase 1 (e.g., CDK2) | 15 | 5 | 75 |
| Off-Target Kinase 2 (e.g., VEGFR2) | 8 | 2 | 68 |
| Off-Target Kinase 3 (e.g., SRC) | 22 | 10 | 85 |
| Off-Target Kinase 4 (e.g., EGFR) | 5 | 1 | 45 |
Hypothetical data for illustrative purposes.
A visual representation of kinome selectivity, such as a kinome tree map, provides an intuitive overview of the compound's interaction profile.[7]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While in vitro kinase assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds to its intended target in intact cells and can also uncover novel off-target interactions.[8][9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).[8]
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[12]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.[12]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the protein levels of the target kinase and a control protein (e.g., GAPDH) by Western blot.
-
Data Interpretation: Plot the band intensity for the target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melting Curves
The results are best visualized as melting curves, where the amount of soluble protein is plotted against temperature.
| Temperature (°C) | Vehicle (Relative Protein Level) | This compound (Relative Protein Level) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.70 | 0.92 |
| 60 | 0.30 | 0.75 |
| 65 | 0.05 | 0.40 |
Hypothetical data showing stabilization of the target protein.
Broad-Panel Receptor Binding Assays
To ensure a comprehensive safety profile, it is prudent to screen the compound against a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is particularly important if the kinase profiling reveals any structural similarities to known ligands of these receptors.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine if the test compound displaces a known radiolabeled ligand from its receptor.[13][14]
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[13]
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding of the radioligand that is inhibited by the test compound. Determine the Ki (inhibitory constant) if significant inhibition is observed.
Data Presentation: Receptor Screening Panel
Results are typically presented as the percent inhibition at a high concentration (e.g., 10 µM).
| Receptor Target | This compound (% Inhibition @ 10 µM) | Reference Compound (% Inhibition @ 10 µM) |
| Adrenergic α1 | <10 | 95 |
| Dopamine D2 | <5 | 98 |
| Histamine H1 | 15 | 92 |
| hERG | 25 | 88 |
Hypothetical data for illustrative purposes.
Synthesizing the Data: A Holistic View of Selectivity
The true power of this multi-assay approach lies in the integration of the data. The kinase panel provides a broad but in vitro view of selectivity. CETSA validates the primary target engagement in a cellular context and can hint at other intracellular binding partners. The receptor screen addresses potential interactions with unrelated protein families that are common sources of adverse drug reactions.
Logical Flow for Off-Target Assessment
Caption: Integrated workflow for assessing compound selectivity.
Conclusion
A thorough and early assessment of off-target effects is paramount for the successful development of any new chemical entity. For a novel compound like this compound, a systematic approach combining broad-panel biochemical screening with cell-based target engagement assays provides a robust framework for understanding its selectivity profile. By comparing its performance against well-characterized alternative compounds, researchers can make informed decisions about its therapeutic potential and potential liabilities. This proactive de-risking strategy is an indispensable component of modern drug discovery, paving the way for safer and more effective medicines.
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A Senior Application Scientist's Guide to the Synthesis of 4-aryl-6-methoxyquinoline-3-carbonitriles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, 4-aryl-6-methoxyquinoline-3-carbonitriles represent a particularly promising class of molecules, with a substitution pattern that lends itself to diverse biological interactions. The efficient and scalable synthesis of these target molecules is, therefore, a topic of significant interest.
This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-aryl-6-methoxyquinoline-3-carbonitriles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices and providing a framework for selecting the optimal route for your specific research and development needs.
The Target Scaffold: Structural and Strategic Considerations
The 4-aryl-6-methoxyquinoline-3-carbonitrile core presents a unique synthetic challenge due to its polysubstituted nature. An ideal synthetic strategy should be convergent, high-yielding, and tolerant of a wide range of functional groups on the aryl moiety at the 4-position. Two principal strategies have emerged as the most effective for constructing this scaffold: the venerable Friedländer Annulation and the increasingly popular Multicomponent Reactions (MCRs).
Route 1: The Friedländer Annulation - A Classic Approach Refined
The Friedländer synthesis, first reported in 1882, is a robust and straightforward method for quinoline synthesis.[1] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For our target molecule, this translates to the reaction of a 2-amino-5-methoxybenzophenone derivative with an activated acetonitrile, such as malononitrile.
Mechanistic Insights
The reaction proceeds via an initial aldol-type condensation between the enolate of the α-methylene compound and the carbonyl group of the 2-aminoaryl ketone. This is followed by a cyclization and subsequent dehydration to afford the quinoline ring system. The choice of catalyst (acid or base) is crucial and can significantly influence reaction rates and yields. Modern iterations of the Friedländer synthesis often employ a variety of catalysts to improve efficiency and mildness of the reaction conditions.[2][3][4]
Caption: Generalized workflow for the Friedländer Annulation.
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis
This protocol is a representative example of a modern, acid-catalyzed Friedländer synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-methoxy-benzophenone (1.0 eq.) and malononitrile (1.2 eq.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (10 mol%).
-
Reaction: Reflux the mixture with stirring for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Route 2: Multicomponent Reactions (MCRs) - The Convergence of Efficiency
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in modern organic synthesis.[5][6] For the synthesis of 4-aryl-6-methoxyquinoline-3-carbonitriles, a one-pot reaction of p-anisidine (or another 4-methoxyaniline derivative), an aromatic aldehyde, and malononitrile is a highly convergent and atom-economical approach.
Mechanistic Insights
The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the p-anisidine to the activated double bond. Subsequent intramolecular cyclization and oxidative aromatization lead to the final quinoline product. A variety of catalysts, including L-proline and ammonium chloride, have been shown to effectively promote this transformation, often in environmentally benign solvents like water or ethanol.[7]
Caption: General workflow for the Multicomponent Synthesis.
Experimental Protocol: L-Proline Catalyzed Multicomponent Synthesis in Water
This protocol exemplifies a green chemistry approach to the target scaffold.
-
Reactant Mixture: In a round-bottom flask, suspend p-anisidine (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and malononitrile (1.0 eq.) in water.
-
Catalyst Addition: Add L-proline (10 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with water, and then with a small amount of cold ethanol to afford the pure product.
Comparative Analysis: Friedländer vs. Multicomponent Reactions
The choice between the Friedländer annulation and a multicomponent reaction strategy will depend on several factors, including the availability of starting materials, desired throughput, and green chemistry considerations.
| Feature | Friedländer Annulation | Multicomponent Reaction (MCR) |
| Starting Materials | 2-Amino-5-methoxy-benzophenone derivatives and an activated acetonitrile. The benzophenone may require a separate synthesis. | p-Anisidine, aromatic aldehydes, and malononitrile. These are generally more readily available and commercially accessible. |
| Convergence | Step-wise; the key benzophenone intermediate often needs to be prepared beforehand. | Highly convergent; all components are combined in a single step. |
| Atom Economy | Good, with the main byproduct being water. | Excellent, as most of the atoms of the reactants are incorporated into the final product. |
| Reaction Conditions | Often requires elevated temperatures and organic solvents. Modern catalysts can enable milder conditions. | Can often be performed under milder conditions and in greener solvents like water or ethanol. Microwave-assisted MCRs can further reduce reaction times. |
| Yields | Generally good to excellent, but can be sensitive to the substrates used. | Typically good to high yields. |
| Scope & Limitations | The synthesis of the substituted 2-aminobenzophenone can be a limiting factor. | Highly versatile and amenable to the creation of libraries of compounds by varying the aromatic aldehyde. |
| Green Chemistry | Can be improved with modern, recyclable catalysts and solvent-free conditions. | Inherently greener due to high atom economy and the potential for using environmentally benign solvents and catalysts. |
Conclusion and Future Outlook
Both the Friedländer annulation and multicomponent reactions represent powerful and reliable methods for the synthesis of 4-aryl-6-methoxyquinoline-3-carbonitriles. The Friedländer synthesis, while a classic and dependable route, may be less convergent depending on the availability of the requisite 2-amino-5-methoxybenzophenone.
In contrast, multicomponent reactions offer a more streamlined, atom-economical, and often greener approach, making them particularly well-suited for the rapid generation of compound libraries for drug discovery and development. The use of environmentally friendly catalysts and solvents in MCRs further enhances their appeal.
As the field of organic synthesis continues to evolve, there will undoubtedly be further refinements to both of these methodologies. The development of new catalysts and reaction conditions that are even more efficient, selective, and sustainable will continue to be a major focus of research. For the medicinal chemist, a thorough understanding of these synthetic routes is essential for the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.
References
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Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
-
Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. [Link]
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Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. [Link]
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Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (n.d.). ResearchGate. [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time. (n.d.). CNR-IRIS. [Link]
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Satheeshkumar, R., Shanmugaraj, K., Delgado, T., Bertrand, J., Brito, I., & Salas, C. O. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. Polycyclic Aromatic Compounds, 41(1), 138-141. [Link]
-
Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. [Link]
-
A simple highly versatile and efficient synthesis of various poly-substituted quinolines in the Friedländer condensation of 2-aminoarylketones with carbonyl compounds and β-keto esters using Montmorrilonite K-10, zeolite, nano-crystalline sulfated zirconia (SZ) as a catalyst in ethanol at moderate temperature. (n.d.). ResearchGate. [Link]
-
Tomasik, P., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7654. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). Molecules, 26(22), 6977. [Link]
-
Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. (n.d.). Sciforum. [Link]
-
Three-component one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitrile. (n.d.). ResearchGate. [Link]
-
One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. (n.d.). ResearchGate. [Link]
-
Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. (n.d.). Sciforum. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
